4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol
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Overview
Description
“4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol” is a complex organic compound . It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol” is complex. The compound is a derivative of bromophenol, which consists of hydroxyl groups and bromine atoms bonded to a benzene ring . The molecular formula is C15H16BrNO.Scientific Research Applications
Synthesis and Characterization
Compounds derived from 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol have been synthesized and characterized for their structural properties. For example, Chohan and Shad (2011) synthesized sulfonamide-derived compounds and their transition metal complexes, revealing their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011). Similarly, Chumakov et al. (2008) determined the crystal structures of copper(II) and nickel(II) complexes with related ligands, contributing to the understanding of their bonding and structure (Chumakov et al., 2008).
Biological Activities
Research has also investigated the biological activities of these compounds. Pişkin et al. (2020) studied the photophysical and photochemical properties of a new zinc phthalocyanine derivative for potential photodynamic therapy applications, highlighting its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). Furthermore, Yamada et al. (2010) explored the anti-proliferative effects of novel phosphorus heterocycles on U937 cells, indicating their potential as chemotherapeutic agents (Yamada et al., 2010).
Catalytic and Sensor Applications
Additionally, compounds based on 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol have been explored for their catalytic and sensor applications. Dasgupta et al. (2017) investigated the solvent-induced nuclearity conversion in Cu(II)-based catecholase models, providing insights into their catalytic activity and the influence of ligand flexibility (Dasgupta et al., 2017). Manik Das et al. (2021) developed bromoaniline–aldehyde conjugate systems as versatile sensors for multiple cations, demonstrating their potential in constructing molecular memory devices and their efficacy in DNA/HSA-binding (Das et al., 2021).
Mechanism of Action
properties
IUPAC Name |
4-bromo-2-[(3,4-dimethylanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXTWUSKNADKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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